4-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic acid
Overview
Description
4-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic acid is an organic compound with the molecular formula C12H13NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a cyclopropylcarbonylamino group at the fourth position and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the acylation of 3-methylbenzoic acid with cyclopropylcarbonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group to form the desired product.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methylbenzoic acid is coupled with a cyclopropylcarbonyl chloride in the presence of a palladium catalyst. This method offers high yields and selectivity under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclopropylcarbonyl group to a cyclopropylmethyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of cyclopropylmethyl derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid
- 4-[(Cyclopropylcarbonyl)amino]-2-methylbenzoic acid
- 4-[(Cyclopropylcarbonyl)amino]-3-ethylbenzoic acid
Uniqueness
4-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic acid is unique due to the specific positioning of the cyclopropylcarbonyl and methyl groups on the benzoic acid core. This unique arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-3-methylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-6-9(12(15)16)4-5-10(7)13-11(14)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWTXCOLGMLWRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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